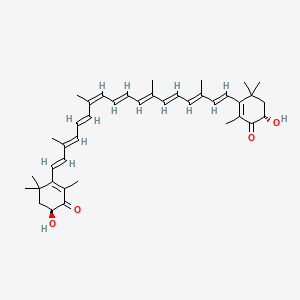

13-cis-Astaxanthin

描述

13-cis-Astaxanthin is a stereoisomer of astaxanthin, a naturally occurring carotenoid pigment. Astaxanthin is known for its vibrant red-orange color and is found in various marine organisms such as salmon, shrimp, and microalgae. Unlike its all-trans counterpart, this compound has a different spatial arrangement of its molecular structure, which can influence its biological activity and stability .

作用机制

Target of Action

13-cis-Astaxanthin, a red-pigment ketocarotenoid, is a secondary metabolite found in marine animals and microorganisms . Its primary targets are reactive oxygen species (ROS), which are continuously generated as a by-product of normal aerobic metabolism . Elevated ROS formation can lead to potential damage of biological structures and is implicated in various diseases .

Mode of Action

Astaxanthin contains both a hydroxyl and a keto group, and this unique structure plays important roles in neutralizing ROS . The molecule quenches harmful singlet oxygen, scavenges peroxyl and hydroxyl radicals, and converts them into more stable compounds . It also prevents the formation of free radicals and inhibits the autoxidation chain reaction . Furthermore, it acts as a metal chelator and converts metal prooxidants into harmless molecules .

Biochemical Pathways

Astaxanthin affects several biochemical pathways due to its antioxidant, anti-inflammatory, and anti-apoptotic properties . It has been shown to have health benefits and protects against various diseases .

Pharmacokinetics

Astaxanthin is a lipid-soluble carotenoid . . Different chemical forms of astaxanthin are responsible for its function. For instance, 13-cis astaxanthin had greater accumulation in the skin and eyes of rodents than the all-trans and 9-cis isomers after two weeks of continuous administration .

Result of Action

The powerful antioxidant, anti-inflammatory, and antiapoptotic activities of astaxanthin result in various health benefits . It has been proposed as a suitable preventive and therapeutic agent in cardiovascular disease . Moreover, it has received attention for its protective effects against neurological disorders .

Action Environment

Like many other carotenoids, astaxanthin is affected by environmental conditions, such as pH, heat, or exposure to light . It is susceptible to structural modification, i.e., via isomerization, aggregation, or esterification, which alters its physiochemical properties . For example, high temperatures can promote the isomerization of trans-astaxanthin to cis-isomers, especially the 9-cis and 13-cis isomers .

生化分析

Biochemical Properties

13-cis-Astaxanthin is an isomer of astaxanthin and plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its antioxidant properties . It has the potential to scavenge free radicals, thereby protecting cells from oxidative stress .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have a high antioxidant and anti-inflammatory effect, significantly affecting cancer in different organs .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can activate certain signaling pathways, leading to the production of various enzymes for the attenuation of oxidant effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been observed that temperature, solvent, light, acid, and ions could cause isomerization or degradation of astaxanthin products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For instance, light-independent metabolic pathways, such as the Embden-Meyerhof-Parnas pathway, tricarboxylic acid cycle, pentose phosphate pathway and alternative oxidase respiratory pathway, also play important roles in regulating astaxanthin accumulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation . Aquatic animals convert dietary astaxanthin to body astaxanthin through the processes of absorption, transport, metabolism, and deposition .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemistry . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Astaxanthin typically involves the isomerization of all-trans-Astaxanthin. This can be achieved through thermal treatment or exposure to light, which induces the cis-trans isomerization. The reaction conditions often include controlled temperatures and specific wavelengths of light to ensure the desired isomer is produced .

Industrial Production Methods: Industrial production of this compound can be achieved through both chemical synthesis and biotechnological methods. The chemical synthesis involves the use of precursors such as β-ionone and subsequent reactions to form the astaxanthin backbone. Biotechnological methods involve the cultivation of microalgae like Haematococcus pluvialis, which naturally produce astaxanthin. The harvested biomass is then subjected to extraction and purification processes to isolate this compound .

化学反应分析

Types of Reactions: 13-cis-Astaxanthin undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of different oxidation products.

Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding alcohols.

Esterification: Fatty acids can react with this compound in the presence of catalysts like sulfuric acid to form astaxanthin esters.

Major Products:

科学研究应用

13-cis-Astaxanthin has a wide range of scientific research applications due to its potent antioxidant properties.

Chemistry: In chemistry, it is used as a model compound to study the effects of cis-trans isomerization on the stability and reactivity of carotenoids.

Biology: In biological research, this compound is investigated for its role in protecting cells from oxidative stress and its potential to modulate gene expression related to antioxidant defense mechanisms .

Medicine: Medically, this compound is explored for its potential therapeutic effects in treating conditions such as cardiovascular diseases, neurodegenerative disorders, and skin aging. Its ability to cross the blood-brain barrier makes it a promising candidate for neurological applications .

Industry: In the industry, this compound is used as a natural colorant in food and cosmetics. Its antioxidant properties also make it valuable in preserving the quality of food products and extending their shelf life .

相似化合物的比较

All-trans-Astaxanthin: The most common form of astaxanthin, known for its high antioxidant activity.

9-cis-Astaxanthin: Another isomer with distinct biological properties.

Canthaxanthin: A carotenoid similar to astaxanthin but with different structural features and biological activities.

Zeaxanthin: A xanthophyll carotenoid with antioxidant properties similar to astaxanthin.

Uniqueness: 13-cis-Astaxanthin is unique due to its specific spatial configuration, which can influence its absorption, distribution, and efficacy in biological systems. Its ability to cross the blood-brain barrier and its distinct antioxidant profile make it a valuable compound for research and therapeutic applications .

属性

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7Z,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15-,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZIGYBFDRPAKN-SODZLZBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113085-05-5 | |

| Record name | Astaxanthin, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTAXANTHIN, (13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859O384BEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。